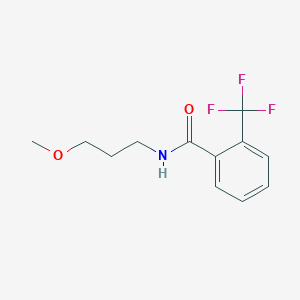
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule that can be synthesized using various methods and has been found to have multiple applications in the field of biomedical research.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have multiple applications in the field of biomedical research. One of the primary applications of this compound is as a fluorescent probe for imaging intracellular lipid droplets. This compound has been found to selectively bind to lipid droplets and emit fluorescence, making it an excellent tool for studying lipid metabolism and lipid-related diseases such as obesity and diabetes. This compound has also been used as a tool for studying the activity of enzymes such as lipases and phospholipases, which play a crucial role in lipid metabolism.
Mécanisme D'action
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide binds to intracellular lipid droplets through hydrophobic interactions between the trifluoromethyl group and the hydrophobic core of the lipid droplets. The methoxypropyl group provides solubility in aqueous solutions, allowing this compound to be used in live-cell imaging experiments. The mechanism of action of this compound in studying enzyme activity involves the cleavage of the amide bond by the enzyme, leading to a change in the fluorescence emission spectrum of this compound.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects on cells and tissues. This compound does not affect cell viability or proliferation at concentrations used in experiments. This compound has been found to be non-toxic and non-cytotoxic, making it an excellent tool for studying intracellular lipid droplets and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for intracellular lipid droplets and its ability to emit fluorescence, making it an excellent tool for studying lipid metabolism and related diseases. This compound is also non-toxic and non-cytotoxic, making it safe for use in live-cell imaging experiments. The primary limitation of using this compound is its moderate to low solubility in aqueous solutions, which can limit its use in some experimental setups.
Orientations Futures
There are several future directions for the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in scientific research. One future direction is the development of this compound derivatives with improved solubility in aqueous solutions. Another future direction is the use of this compound in studying the role of lipid droplets in cancer and other diseases. This compound could also be used in the development of new drugs targeting lipid metabolism and related diseases. Finally, this compound could be used in the development of new imaging techniques for studying intracellular lipid droplets and related processes.
Méthodes De Synthèse
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-trifluoromethylbenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as EDCI or DCC. The reaction yields this compound as a white solid with a high purity level. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a yellow oil with a moderate purity level.
Propriétés
Formule moléculaire |
C12H14F3NO2 |
|---|---|
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H14F3NO2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)12(13,14)15/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
Clé InChI |
CXGQEIVOZAKTFV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
SMILES canonique |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
Solubilité |
39.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)

